Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605931
InChI: InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-6-4-5-13(15,7-9-14)8-10-14/h4-10,15H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate

CAS No.:

Cat. No.: VC13605931

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate -

Specification

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl N-(5-amino-1-bicyclo[3.2.2]nonanyl)carbamate
Standard InChI InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-6-4-5-13(15,7-9-14)8-10-14/h4-10,15H2,1-3H3,(H,16,17)
Standard InChI Key BHMCDBJOLOYDLW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N
Canonical SMILES CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclo[3.2.2]nonane scaffold—a bridged bicyclic hydrocarbon with a nine-membered ring system. The tert-butyl carbamate group (Boc\text{Boc}) is attached to the amine at the 1-position of the bicyclic framework, while an additional amine resides at the 5-position . This arrangement confers steric hindrance, enhancing stability during synthetic manipulations.

The IUPAC name is tert-butyl NN-(5-amino-1-bicyclo[3.2.2]nonanyl)carbamate, and its SMILES representation is CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N\text{CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N} .

Physical and Chemical Characteristics

While explicit data on melting/boiling points are unavailable, carbamates like this typically exhibit:

  • Stability: Resistant to hydrolysis under neutral conditions but cleavable via acidic (e.g., HCl in dioxane) or basic conditions.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or dichloromethane.

  • Spectroscopic Data: Predicted 1H NMR^1\text{H NMR} signals include resonances for the Boc group (1.4 ppm, singlet for C(CH3)3\text{C}(\text{CH}_3)_3) and bicyclic protons (2.5–3.5 ppm) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H26N2O2\text{C}_{14}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight254.37 g/mol
CAS Number1936724-31-0
Purity (Commercial)≥98%
Storage Conditions2–8°C, inert atmosphere

Synthesis and Reaction Pathways

Synthetic Routes

The primary synthesis involves Boc protection of 5-aminobicyclo[3.2.2]nonane using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}):

5-Aminobicyclo[3.2.2]nonane+Boc2OBaseTert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate\text{5-Aminobicyclo[3.2.2]nonane} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate}

Reaction conditions typically employ a base (e.g., triethylamine) in anhydrous THF or DCM at 0–25°C . The Boc group shields the amine from undesired reactions during subsequent steps, such as nucleophilic substitutions or couplings.

Deprotection

The Boc group is removed under acidic conditions (e.g., 4M HCl in dioxane), regenerating the free amine:

Tert-butyl carbamateHCl/dioxane5-Aminobicyclo[3.2.2]nonane+CO2+tert-butanol\text{Tert-butyl carbamate} \xrightarrow{\text{HCl/dioxane}} \text{5-Aminobicyclo[3.2.2]nonane} + \text{CO}_2 + \text{tert-butanol}

This step is critical in pharmaceutical syntheses, enabling precise control over amine reactivity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bicyclic structure and dual amine functionality make it a versatile building block for:

  • Bioactive Molecules: Analogous bicyclic amines are prevalent in neuraminidase inhibitors and kinase modulators .

  • Peptide Mimetics: The rigid scaffold mimics peptide backbones, enhancing metabolic stability in drug candidates .

Table 2: Structural Analogues and Applications

Compound NameMolecular FormulaApplication
Tert-butyl NN-(8-aminobicyclo[3.2.1]octan-1-yl)carbamateC13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{2}Kinase inhibitor intermediates
Tert-butyl NN-(4-aminobicyclo[2.2.2]octan-1-yl)carbamateC13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{2}Ligands for asymmetric catalysis

Research Gaps and Future Directions

Despite its utility, limited data exist on:

  • Pharmacokinetics: ADME properties of derivatives.

  • Green Chemistry: Sustainable synthesis routes (e.g., catalytic Boc protection).

  • Structural Modifications: Effects of substituents on bicyclic ring reactivity.

Future studies should prioritize these areas to expand its applicability in drug discovery .

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